molecular formula C20H25NO6 B12420881 Dexketoprofen-d3 (trometamol)

Dexketoprofen-d3 (trometamol)

Cat. No.: B12420881
M. Wt: 378.4 g/mol
InChI Key: QUZMDHVOUNDEKW-SNOXFQHYSA-N
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Description

Dexketoprofen-d3 (trometamol) is a non-steroidal anti-inflammatory drug (NSAID) that is the deuterated form of dexketoprofen trometamol. It is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is particularly effective in the treatment of mild to moderate pain, including musculoskeletal pain, dysmenorrhoea, and toothache .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexketoprofen-d3 (trometamol) involves the deuteration of dexketoprofen, which is the (S)-enantiomer of ketoprofenThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of dexketoprofen-d3 (trometamol) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Dexketoprofen-d3 (trometamol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, alcohols, and halogenated compounds. These products can have different pharmacological properties and can be used for further chemical modifications .

Scientific Research Applications

Dexketoprofen-d3 (trometamol) has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of dexketoprofen.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Dexketoprofen-d3 (trometamol) is used in clinical research to evaluate its efficacy and safety in the treatment of various pain conditions.

    Industry: It is used in the pharmaceutical industry for the development of new formulations and drug delivery systems

Mechanism of Action

Dexketoprofen-d3 (trometamol) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By blocking the COX enzymes, dexketoprofen-d3 (trometamol) reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Ketoprofen: The racemic mixture of dexketoprofen and its ®-enantiomer.

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: An NSAID used for the treatment of pain and inflammation.

Uniqueness

Dexketoprofen-d3 (trometamol) is unique due to its deuterated form, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart. The deuterium atoms increase the metabolic stability of the compound, leading to a longer duration of action and potentially reduced side effects .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

378.4 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid

InChI

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1/i1D3;

InChI Key

QUZMDHVOUNDEKW-SNOXFQHYSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O

Origin of Product

United States

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